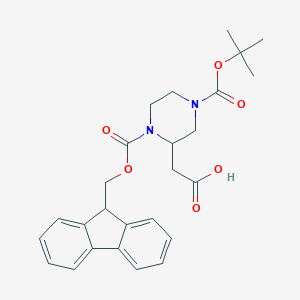

4-Boc-1-Fmoc-2-piperazineacetic acid

説明

Significance of Heterocyclic Building Blocks in Advanced Organic Synthesis

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, are fundamental to the field of organic chemistry and particularly prominent in medicinal chemistry. nih.gov Nitrogen-containing heterocycles, such as piperazine (B1678402), are frequently identified as "privileged scaffolds." This term denotes molecular frameworks that are capable of binding to multiple, diverse biological targets, thus serving as a rich source for drug discovery. nih.gov

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a key component in numerous FDA-approved drugs. Its prevalence is due to a combination of favorable properties it imparts to a molecule, including:

Modulation of Physicochemical Properties: The two nitrogen atoms can be protonated at physiological pH, which can enhance aqueous solubility and bioavailability, crucial parameters for drug efficacy. nih.gov

Structural Rigidity and Conformational Control: The piperazine ring typically adopts a stable chair conformation, which introduces a degree of conformational constraint. nih.gov This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity.

Synthetic Versatility: The secondary amine functionalities of the piperazine core allow for straightforward chemical modification, enabling the synthesis of large libraries of analogues for structure-activity relationship (SAR) studies. nih.gov

These characteristics make heterocyclic building blocks like piperazine indispensable tools for constructing complex molecules with tailored biological activities.

Overview of Protected Amino Acid and Carboxylic Acid Derivatives in Peptide and Medicinal Chemistry

The construction of peptides and other complex molecules requires precise control over reactive functional groups. To prevent unwanted side reactions, chemists employ protecting groups, which temporarily mask a reactive site. In the realm of peptide synthesis and medicinal chemistry, the protection of amines and carboxylic acids is a routine yet critical step.

Two of the most widely used protecting groups for amines are the tert-butyloxycarbonyl (Boc) group and the 9-fluorenylmethoxycarbonyl (Fmoc) group. A key strategic advantage in multi-step synthesis is the use of orthogonal protecting groups—groups that can be removed under distinct chemical conditions without affecting the other. biu.ac.il The Boc and Fmoc groups form a classic orthogonal pair:

Boc (tert-butyloxycarbonyl): This group is stable to basic conditions but is readily cleaved by treatment with a strong acid, such as trifluoroacetic acid (TFA). abilogic.com

Fmoc (9-fluorenylmethoxycarbonyl): Conversely, the Fmoc group is stable to acidic conditions but is removed by treatment with a base, typically a secondary amine like piperidine (B6355638) or piperazine. researchgate.netrsc.org

This orthogonality is paramount in solid-phase peptide synthesis (SPPS) and the construction of complex branched or cyclic molecules, as it allows for the selective unmasking and reaction of specific sites on a molecular scaffold. biu.ac.il

Carboxylic acid derivatives, meanwhile, are central to the structure of amino acids and are vital intermediates in organic synthesis. They serve as handles for forming amide bonds (the backbone of peptides), esters, and other functional groups, making them essential for linking molecular fragments together. abilogic.com

Rationale for the Academic Study of 4-Boc-1-Fmoc-2-piperazineacetic acid as a Versatile Building Block

The compound this compound is a prime subject for academic and industrial study because it synergistically combines the advantageous features of a piperazine scaffold, a carboxylic acid moiety, and an orthogonal protection strategy into a single, powerful building block.

The rationale for its versatility and importance in modern synthesis can be broken down as follows:

Orthogonal Control of Three Reactive Centers: The molecule possesses three distinct points for chemical modification: the N-1 and N-4 nitrogens of the piperazine ring and the carboxylic acid group. The Boc and Fmoc groups provide orthogonal protection of the two nitrogen atoms. This allows for a highly controlled, stepwise functionalization. For instance, the Fmoc group can be removed under basic conditions to modify the N-1 position, while the Boc group at N-4 and the carboxylic acid remain intact. Subsequently, the Boc group can be removed under acidic conditions for modification at N-4. Finally, the carboxylic acid can be activated to form an amide bond. This level of control is essential for creating complex, multi-functionalized molecules and for the generation of diverse compound libraries for drug screening. biu.ac.il

Peptidomimetic and Scaffold-Based Design: The piperazine-2-acetic acid core can be used as a constrained, non-natural amino acid analogue or a turn mimic in peptidomimetics. rsc.orgmdpi.com Peptidomimetics are compounds designed to imitate the structure and function of natural peptides but with improved stability against enzymatic degradation and better pharmacokinetic profiles. This building block allows for the systematic exploration of the chemical space around a peptide-like scaffold.

Application in Combinatorial Chemistry: The ability to selectively deprotect and functionalize the different positions of the molecule makes it an ideal building block for combinatorial chemistry and diversity-oriented synthesis. biu.ac.ilnih.gov Researchers can generate large libraries of compounds by reacting a common core (the deprotected piperazine scaffold) with a wide array of different chemical inputs at each of the three reactive sites. This high-throughput approach accelerates the discovery of new lead compounds in drug development.

One specific area of interest for such scaffolds is in the development of enzyme inhibitors. For example, N-4-Boc-N-1-Fmoc-2-piperazine Acetic Acid has been identified as a potential building block for creating tricyclic farnesyltransferase inhibitors, highlighting its utility in targeted therapeutic design. rsc.org

The strategic placement of orthogonal protecting groups on a privileged heterocyclic scaffold with a carboxylic acid handle makes this compound a sophisticated and highly valuable tool for tackling the challenges of modern synthetic and medicinal chemistry.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 183742-34-9 |

| Molecular Formula | C₂₆H₃₀N₂O₆ |

| Molecular Weight | 466.5 g/mol |

| IUPAC Name | 2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-2-yl]acetic acid |

| Boiling Point | 637.4 °C at 760 mmHg |

| Density | 1.261 g/cm³ |

Data sourced from publicly available chemical supplier information.

Table 2: Orthogonal Protecting Group Strategy

| Protecting Group | Position | Cleavage Condition | Stability |

| Fmoc | N-1 | Base (e.g., Piperidine/Piperazine in DMF) | Stable to acid |

| Boc | N-4 | Acid (e.g., TFA) | Stable to base |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N2O6/c1-26(2,3)34-24(31)27-12-13-28(17(15-27)14-23(29)30)25(32)33-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,17,22H,12-16H2,1-3H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHEXEZVLDQGZFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(C1)CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373543 | |

| Record name | [4-(tert-Butoxycarbonyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-2-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183742-34-9 | |

| Record name | 4-(1,1-Dimethylethyl) 1-(9H-fluoren-9-ylmethyl) 2-(carboxymethyl)-1,4-piperazinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183742-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(tert-Butoxycarbonyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-2-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Fmoc-4-Boc-Piperazine-2-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Boc 1 Fmoc 2 Piperazineacetic Acid

Retrosynthetic Analysis of 4-Boc-1-Fmoc-2-piperazineacetic acid

A retrosynthetic analysis of this compound reveals several potential disconnection points. The primary disconnections would be the removal of the N-Boc and N-Fmoc protecting groups, which are standard procedures in peptide synthesis and organic chemistry. wikipedia.org The bond between the piperazine (B1678402) ring and the acetic acid moiety can also be disconnected, suggesting an alkylation of a piperazine precursor with a suitable two-carbon electrophile.

Classical and Contemporary Synthetic Routes to this compound

The synthesis of substituted piperazines can be broadly categorized into convergent and divergent approaches. These strategies allow for the systematic construction of the piperazine core and the introduction of the desired functional groups.

Convergent syntheses involve the preparation of key fragments of the target molecule separately, followed by their assembly in the later stages of the synthesis. For this compound, a convergent approach could involve the synthesis of a suitably protected 2-piperazineacetic acid derivative, which is then coupled with the Fmoc and Boc protecting groups.

One potential route starts from commercially available amino acids, which are converted into chiral 1,2-diamines. These diamines can then undergo annulation to form the desired 3-substituted piperazine-2-acetic acid esters. nih.gov Subsequent protection of the nitrogen atoms with Boc and Fmoc groups would yield the final product. Another convergent strategy involves a one-pot, three-component ring-opening cyclization of N-activated aziridines, anilines, and propargyl carbonates to yield highly substituted piperazines with excellent stereoselectivity. acs.orgnih.gov

Divergent strategies begin with a common intermediate that can be elaborated into a variety of different products. In the context of this compound, a divergent approach could start with a pre-formed piperazine-2-acetic acid core, which is then selectively functionalized.

For instance, starting with piperazine-2-carboxylic acid, one could selectively protect the two nitrogen atoms with orthogonal protecting groups. This would allow for the selective deprotection and subsequent functionalization of each nitrogen atom independently. The direct and regioselective functionalization of the piperazine ring through C-H activation is a powerful modern strategy that can provide access to a wide range of substituted piperazines. researchgate.netnsf.govmdpi.com This approach can be used to introduce the acetic acid moiety at the C-2 position of a pre-functionalized piperazine ring.

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that can be adjusted include the choice of solvent, temperature, reaction time, and the nature of the catalyst and reagents.

For the N-protection steps, the choice of base and solvent can significantly impact the reaction efficiency. For example, the N-Boc protection of piperazine can be achieved with high yields using iodine as a catalyst in a solvent-free system. lifechempharma.com The introduction of the Fmoc group is typically carried out using Fmoc-Cl or Fmoc-OSu in the presence of a mild base. wikipedia.org The deprotection of the Fmoc group, often done with piperidine (B6355638), can be accelerated using microwave irradiation, allowing for complete removal in a much shorter time. google.com

Recent advances have shown that iridium-catalyzed syntheses of C-substituted piperazines can be enhanced by the addition of N-oxides to the reaction mixture, which improves both catalytic activity and selectivity. acs.org The use of in-situ IR spectroscopy can be a valuable tool for determining optimal lithiation times in the functionalization of N-Boc piperazines. researchgate.net

| Reaction Step | Key Parameters for Optimization | Potential Improvements |

| Piperazine Ring Formation | Catalyst, Solvent, Temperature, Reaction Time | Use of iridium catalysts with N-oxide additives for improved selectivity and yield. acs.org |

| N-Boc Protection | Reagent, Catalyst, Solvent | Iodine-catalyzed, solvent-free conditions for high yields. lifechempharma.com |

| N-Fmoc Protection | Reagent, Base, Solvent | Use of Fmoc-OSu for milder reaction conditions. |

| C-2 Acetic Acid Introduction | Lithiation conditions, Electrophile | In-situ IR monitoring for precise control of lithiation times. researchgate.net |

| Fmoc Deprotection | Base, Temperature, Time | Microwave-assisted deprotection with piperazine for rapid and efficient removal. google.com |

Stereoselective Synthesis of Enantiopure this compound

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods for enantiopure this compound is of paramount importance. rsc.org

Several strategies can be employed to achieve high enantiomeric purity. One approach involves the use of chiral starting materials, such as optically pure amino acids, which can be converted into chiral 1,2-diamines and subsequently cyclized to form the piperazine ring with high enantiomeric purity. nih.gov Another powerful technique is asymmetric catalysis, where a chiral catalyst is used to induce stereoselectivity in the reaction. For example, asymmetric hydrogenation of pyrazinecarboxylic acid derivatives catalyzed by optically active rhodium complexes can produce optically active piperazine-2-carboxylic acid derivatives. google.com

The stereospecific synthesis of highly substituted piperazines can also be achieved through a one-pot, three-component reaction involving the SN2-type ring-opening of N-activated aziridines, which proceeds with excellent stereoselectivity (de, ee >99%). acs.orgnih.gov Furthermore, asymmetric palladium-catalyzed decarboxylative allylic alkylation of differentially N-protected piperazin-2-ones can provide access to highly enantioenriched tertiary piperazin-2-ones, which can be further converted to the desired piperazine derivatives. nih.gov

| Stereoselective Method | Description | Reported Selectivity |

| Chiral Pool Synthesis | Utilization of enantiopure starting materials like amino acids. nih.gov | High enantiomeric purity. nih.gov |

| Asymmetric Catalysis | Use of chiral catalysts, such as rhodium complexes for asymmetric hydrogenation. google.com | High enantiomeric excess. |

| One-Pot Three-Component Reaction | SN2-type ring-opening of N-activated aziridines. acs.orgnih.gov | de, ee >99%. acs.orgnih.gov |

| Asymmetric Allylic Alkylation | Palladium-catalyzed decarboxylative allylic alkylation of piperazin-2-ones. nih.gov | Highly enantioenriched products. nih.gov |

Purification Strategies for High-Purity this compound

Achieving high purity is essential for the application of this compound in areas such as peptide synthesis and drug discovery. A combination of purification techniques is often employed to remove impurities, including starting materials, reagents, and side products.

Common purification methods for compounds of this type include:

Crystallization: This is a powerful technique for purifying solid compounds. The choice of solvent is critical for obtaining high-purity crystals. For example, Fmoc-protected amino acids can be purified by crystallization from solvents like toluene (B28343) or a mixture of isopropyl ether and n-heptane. ajpamc.com

Chromatography: Column chromatography using silica (B1680970) gel is a standard method for separating compounds based on their polarity. For more challenging separations, preparative high-performance liquid chromatography (HPLC) can be used to achieve very high purity. nih.gov

Extraction: Liquid-liquid extraction is used to separate the product from impurities based on their differential solubility in two immiscible liquid phases. This is often used during the work-up of a reaction to remove water-soluble impurities. google.com

Affinity Purification: In some cases, specialized purification methods can be developed. For instance, a chemoselective one-step purification method for peptides synthesized by solid-phase techniques has been reported, which involves the use of a specific tag to isolate the desired product. pnas.org

The final purification strategy will depend on the physical properties of this compound and the nature of the impurities present. A combination of these techniques is often necessary to achieve the desired level of purity.

In-Process Control and Quality Assurance in the Synthesis of this compound

Rigorous in-process control (IPC) and quality assurance (QA) are paramount throughout the synthesis of this compound to ensure the final product meets the required specifications for identity, purity, and quality. pharmtech.comacs.org These measures are critical for consistency between batches and for the successful application of the compound in subsequent manufacturing processes, such as peptide synthesis. researchgate.net

A comprehensive quality control strategy involves monitoring at every stage of the synthesis, from raw material inspection to the characterization of the final product. rqmplus.comglceurope.com

Raw Material and Reagent Testing: The quality of the final product is intrinsically linked to the quality of the starting materials. Therefore, all raw materials and reagents must be tested for identity, purity, and any potential contaminants before use.

| Parameter | Analytical Technique(s) | Acceptance Criteria |

| Identity of Starting Materials | FTIR, NMR Spectroscopy | Spectrum conforms to reference standard |

| Purity of Reagents | HPLC, GC | Purity ≥ 99.0% |

| Water Content | Karl Fischer Titration | ≤ 0.5% |

| Residual Solvents | Headspace GC-MS | Conforms to USP <467> limits |

In-Process Monitoring of Chemical Reactions: Each step of the synthetic process is monitored to ensure the reaction proceeds to completion and to minimize the formation of byproducts. acs.org This real-time or near-real-time analysis allows for adjustments to be made during the process, preventing the propagation of errors. pharmtech.com

| Synthetic Step | Parameter to Monitor | Analytical Technique | Purpose |

| Ring Formation | Disappearance of starting material, formation of piperazine intermediate | TLC, HPLC, LC-MS | To confirm reaction completion and identify major byproducts. |

| Protection Steps (Boc/Fmoc) | Complete derivatization of the amine | HPLC, NMR | To ensure full protection and prevent side reactions in subsequent steps. |

| Alkylation | Formation of the acetic acid ester derivative | LC-MS, HPLC | To monitor the progress of the alkylation and check for N,N'-dialkylation. |

| Final Deprotection | Conversion of ester to carboxylic acid | HPLC, pH measurement | To ensure complete hydrolysis without degradation of protecting groups. |

Intermediate and Final Product Characterization: After each key transformation, the isolated intermediate is thoroughly characterized to confirm its structure and purity before proceeding to the next step. The final product undergoes a battery of tests to establish its quality profile.

Table of Final Product Specifications:

| Test | Method | Specification |

| Appearance | Visual Inspection | White to off-white solid |

| Identity | ¹H NMR, ¹³C NMR, FTIR | Conforms to the structure of this compound |

| Molecular Weight | Mass Spectrometry (ESI-MS) | Corresponds to the theoretical molecular weight |

| Purity | HPLC/UPLC | ≥ 98.0% |

| Chiral Purity | Chiral HPLC | Enantiomeric excess ≥ 99.0% |

| Melting Point | Melting Point Apparatus | Within a specified range |

| Solubility | Visual Assessment | Soluble in specified organic solvents (e.g., DMF, DCM) |

| Residual Solvents | Headspace GC-MS | Meets ICH Q3C guidelines |

The integration of these analytical techniques at various stages of the manufacturing process ensures a robust and reproducible synthesis, ultimately yielding this compound of high quality and purity, suitable for its intended applications in advanced chemical synthesis. lgmpharma.compromptpraxislabs.comagnopharma.com

Applications of 4 Boc 1 Fmoc 2 Piperazineacetic Acid in Peptide Chemistry

Integration of 4-Boc-1-Fmoc-2-piperazineacetic acid into Peptide Chains

The incorporation of this non-natural amino acid analogue into a growing peptide chain is achievable through both solid-phase and solution-phase synthesis methodologies, with the Fmoc/tBu strategy being the most common approach. nih.govscielo.org.mx

Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry is the predominant method for assembling peptides. nih.gov The process involves the stepwise addition of amino acids to a growing chain anchored to a solid resin support. The integration of this compound follows the standard Fmoc-SPPS cycle.

The general steps for incorporation are as follows:

Resin Preparation : The synthesis begins with a resin, such as Rink Amide or 2-chlorotrityl chloride resin, which provides the C-terminal end of the peptide. uci.edu The N-terminal amino group of the first amino acid attached to the resin is deprotected.

Fmoc Deprotection : The Fmoc group of the resin-bound peptide is removed using a basic solution, typically 20% piperidine (B6355638) in dimethylformamide (DMF), to expose a free amine for the next coupling step. uci.educhempep.com

Coupling : this compound is pre-activated using a coupling reagent to form a reactive species (e.g., an active ester). This activated compound is then added to the resin, and its carboxylic acid group forms a peptide bond with the free amine of the growing peptide chain.

Washing : After the coupling reaction, the resin is thoroughly washed to remove excess reagents and byproducts. peptide.com

This cycle is repeated. The Fmoc group on the newly added piperazineacetic acid moiety is removed to allow for the addition of the next amino acid in the sequence. The Boc group on the piperazine (B1678402) N4 position remains intact throughout the Fmoc-based chain elongation, providing an orthogonal protection scheme. google.com This Boc group can be removed later for specific modifications.

Table 1: Common Reagents in the Fmoc-SPPS Cycle for Incorporating this compound

| Step | Reagent/Solvent | Purpose |

| Fmoc Deprotection | 20% Piperidine in DMF | Removes the Fmoc protecting group from the N-terminus of the growing peptide chain. |

| Coupling (Activation) | HBTU, HCTU, HATU, DIC/Oxyma | Activates the carboxylic acid of the incoming amino acid for efficient peptide bond formation. |

| Coupling (Base) | DIPEA, Collidine | Acts as a non-nucleophilic base to facilitate the coupling reaction. |

| Washing | DMF, DCM, IPA | Removes excess reagents and byproducts between synthesis steps. |

| Final Cleavage | TFA with scavengers (e.g., TIS, H₂O) | Cleaves the completed peptide from the resin and removes acid-labile side-chain protecting groups, including the Boc group. |

While less common for long peptides, solution-phase synthesis is a viable method for creating smaller peptide fragments or for large-scale production. In this approach, the coupling and deprotection reactions are carried out in a homogenous solution. rsc.org

The incorporation of this compound in solution-phase synthesis involves coupling its carboxylic acid to the N-terminus of a peptide ester. Following the coupling, the product must be purified, often through extraction or chromatography, to remove unreacted starting materials and byproducts. Subsequently, the Fmoc group is selectively removed with a base like piperidine or DBU, allowing for the elongation of the peptide chain. rsc.org The primary challenge in solution-phase synthesis is the purification after each step, which is more laborious compared to the simple filtration and washing steps in SPPS.

Conformational Impact and Structural Influence of this compound within Peptide Architectures

The incorporation of constrained building blocks like 2-piperazineacetic acid into a peptide backbone significantly influences its secondary structure. nih.gov The piperazine ring is a rigid scaffold that restricts the conformational freedom of the peptide chain, often inducing specific turns and stabilizing secondary structures like β-turns and β-hairpins. researchgate.net

Design of Peptidomimetics Featuring the this compound Moiety

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation and better bioavailability. nih.gov this compound is a valuable building block for creating such molecules.

By replacing a standard dipeptide unit with the piperazineacetic acid scaffold, chemists can create a peptidomimetic with a constrained backbone that mimics a β-turn. researchgate.netnih.gov This is a common secondary structure motif involved in molecular recognition events. nih.gov The piperazine core serves as a robust scaffold, presenting the side chains of adjacent amino acids in a spatially defined orientation that can be optimized for receptor binding. The synthesis of peptidomimetic libraries using this and similar heterocyclic scaffolds allows for the exploration of structure-activity relationships in drug discovery. mdpi.com

Role of this compound in the Synthesis of Constrained Peptides and Cyclic Peptides

Constraining a peptide's conformation, either through cyclization or the incorporation of rigid building blocks, is a widely used strategy to improve its biological activity. nih.gov this compound can be used to create both constrained linear peptides and macrocyclic structures.

In linear peptides, its presence introduces a local conformational lock, as described above. For cyclic peptides, this building block can be incorporated into the peptide backbone prior to a head-to-tail or side-chain cyclization reaction. researchgate.netnih.gov The synthesis of cyclic peptides often begins with the assembly of a linear precursor on a solid support, followed by cleavage from the resin and subsequent cyclization in solution. nih.govrsc.org The defined geometry of the piperazine unit can help pre-organize the linear peptide for efficient macrocyclization, potentially leading to higher yields of the desired cyclic product.

Bioconjugation Strategies Employing this compound Derivatives

Bioconjugation is the process of linking a peptide to another molecule, such as a fluorescent dye, a drug molecule, or a polymer like PEG. This often requires a unique chemical handle on the peptide that does not interfere with its biological activity. The this compound scaffold provides such a handle.

After the peptide has been fully assembled and the Fmoc group has been utilized for chain elongation, the Boc group on the N4 position of the piperazine ring remains. This Boc group can be selectively removed under acidic conditions (e.g., with TFA) that are typically used for the final cleavage from the resin. If the peptide is cleaved under milder conditions that preserve other acid-labile groups, the Boc group can be removed orthogonally. This unmasks a secondary amine on the piperazine ring. This amine can then serve as a nucleophilic site for conjugation with various electrophilic reagents, allowing for site-specific modification of the peptide. nih.gov This strategy enables the development of peptide-drug conjugates, imaging agents, and other advanced biomaterials.

Applications of 4 Boc 1 Fmoc 2 Piperazineacetic Acid in Medicinal Chemistry

4-Boc-1-Fmoc-2-piperazineacetic acid as a Scaffold for Drug Discovery Initiatives

The utility of this compound in drug discovery stems from its function as a versatile scaffold. A scaffold in medicinal chemistry is a core molecular structure upon which various substituents can be systematically attached to create a library of related compounds. The piperazine (B1678402) core itself improves the pharmacological and pharmacokinetic profiles of drug candidates, as its two nitrogen atoms can serve as hydrogen bond donors or acceptors, which can enhance interactions with biological targets and increase water solubility and bioavailability. mdpi.com

The specific design of this compound is particularly advantageous. The presence of a substituent on the carbon backbone of the piperazine ring (the acetic acid group at position 2) allows for the exploration of a less-utilized chemical space. mdpi.comrsc.org While the majority of piperazine-containing drugs feature substitutions only at the nitrogen positions, carbon-substituted piperazines offer new opportunities for structural diversity and the development of novel intellectual property. mdpi.comrsc.org The defined stereochemistry at the C-2 position adds another layer of structural refinement, allowing for the synthesis of enantiomerically pure final compounds, which is often critical for therapeutic efficacy and safety.

Design and Synthesis of Novel Pharmacophores Incorporating this compound

A pharmacophore is the three-dimensional arrangement of functional groups necessary for a molecule to interact with a specific biological target. The semi-rigid nature of the piperazine ring in this compound makes it an excellent template for constructing novel pharmacophores. It can hold appended chemical groups in a well-defined spatial orientation, which is crucial for precise binding to a receptor or enzyme active site. nih.gov

The synthetic utility of this compound is rooted in its orthogonal protection scheme. The fluorenylmethoxycarbonyl (Fmoc) group is base-labile, while the tert-butyloxycarbonyl (Boc) group is acid-labile. This allows for the selective deprotection and subsequent functionalization of each nitrogen atom independently. 5z.com The carboxylic acid group provides a third handle for modification, typically through amide bond formation. This synthetic flexibility is particularly valuable in solid-phase peptide synthesis (SPPS), where the Fmoc group is commonly used to protect the alpha-amino group of amino acids. chemimpex.comnih.gov Consequently, this compound can be readily incorporated into peptide chains to create peptidomimetics with constrained conformations, enhanced stability, and novel biological activities. chemimpex.commdpi.com

Medicinal Chemistry Strategies Utilizing the Piperazine Core of this compound for Lead Optimization

Lead optimization is a critical phase in drug discovery where an initial "hit" compound is chemically modified in an iterative process to improve its potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. patsnap.com The piperazine core is a frequently manipulated moiety during this process. nih.govnih.gov

Development of Small Molecule Libraries Based on this compound for High-Throughput Screening

High-throughput screening (HTS) involves testing thousands to millions of compounds to identify those with activity against a specific biological target. thermofisher.comresearchgate.net The success of HTS campaigns relies on the availability of diverse chemical libraries. This compound is an ideal starting material for the construction of such libraries via combinatorial chemistry. 5z.com

The orthogonal protecting groups and the carboxylic acid handle allow for a "split-and-pool" synthesis strategy. nih.gov A large batch of resin-bound starting material can be coupled with the piperazine building block. This batch can then be split into multiple portions, and the Fmoc group removed, followed by reaction with a diverse set of building blocks (e.g., sulfonyl chlorides, isocyanates, carboxylic acids). The portions are then pooled, mixed, and split again for the second diversification step after Boc deprotection. This process can rapidly generate a large library of discrete compounds. A similar approach using an orthogonally protected piperazine-2-carboxylic acid scaffold (1-Alloc-4-Fmoc-piperazine-2-carboxylic acid) was successfully used to generate a 15,000-member library for lead discovery screening. 5z.com The development of synthetic routes to enantiomerically pure substituted piperazine-2-acetic acid esters has been specifically aimed at creating intermediates for such parallel library synthesis. figshare.comresearchgate.net

Structure-Activity Relationship (SAR) Studies of Derivatives of this compound

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. patsnap.com The piperazine scaffold provided by this compound is an excellent platform for conducting detailed SAR investigations. By systematically varying the substituents at the N-1, N-4, and C-2 positions, researchers can build a comprehensive picture of the pharmacophore.

For instance, in the development of a series of piperazine urea-based inhibitors of fatty acid amide hydrolase (FAAH), extensive SAR studies were conducted. nih.gov Optimization of the substituents on the piperazine ring was crucial for improving both potency and the pharmacokinetic profile of the lead compound. nih.gov The table below summarizes a subset of the SAR data from this study, illustrating how changes to a substituent (R) on the piperazine core influenced inhibitory activity.

| Compound | R Group on Piperazine | FAAH Inhibition IC₅₀ (nM) |

|---|---|---|

| 60a | 2-pyridyl | 4.1 |

| 60c | 4-pyridyl | 15 |

| 60f | 2-thiazolyl | 1.5 |

| 60j | 5-methyl-2-thiazolyl | 1.1 |

| 60k | 5-chloro-2-thiazolyl | 1.2 |

Similarly, SAR studies of arylpiperazine derivatives as androgen receptor antagonists revealed that the nature of the aryl group on the piperazine ring was critical for activity. mdpi.com These examples demonstrate the systematic approach that a versatile building block like this compound enables for probing and optimizing molecular interactions.

Case Studies of Bioactive Compounds Derived from this compound

While specific marketed drugs may not list this compound as their direct starting material in publicly available literature, numerous research programs have developed potent bioactive agents based on closely related piperazine scaffolds. These case studies exemplify the therapeutic potential of molecules derived from this building block.

FAAH Inhibitors for Pain: As mentioned previously, a research effort focused on identifying novel analgesics led to the discovery of potent FAAH inhibitors based on a piperazine urea scaffold. nih.gov Through extensive optimization, compound 60j (see SAR table) was identified. It exhibited potent enzyme inhibition (IC₅₀ = 1.1 nM), high brain permeability, and good oral bioavailability. In animal models, it produced a strong, dose-dependent antinociceptive effect, validating the therapeutic potential of this chemical series. nih.gov

Antifungal Agents: A series of sulfonylurea-based piperazine pyridazinones were investigated as inhibitors of glucan synthase, a key enzyme in fungal cell wall synthesis. nih.gov The lead optimization campaign explored modifications around the piperazine core to improve pharmacokinetic profiles and in vitro potency against clinically relevant fungal strains. nih.gov

Anticancer Agents: Researchers have explored arylpiperazine derivatives as antagonists of the androgen receptor (AR) for the treatment of prostate cancer. mdpi.com Structure-activity relationship studies highlighted the importance of the arylpiperazine moiety for cytotoxic activity against cancer cell lines and potent AR antagonism. mdpi.com

These cases underscore the value of the substituted piperazine scaffold in generating diverse and biologically active compounds across a range of therapeutic areas, from pain and inflammation to infectious diseases and oncology.

Derivatization and Chemical Modifications of 4 Boc 1 Fmoc 2 Piperazineacetic Acid

Selective Deprotection and Functionalization of 4-Boc-1-Fmoc-2-piperazineacetic acid

The orthogonal nature of the Boc and Fmoc protecting groups is central to the synthetic utility of this compound. This allows for the sequential removal of each group under specific conditions, leaving the other intact for subsequent functionalization.

The tert-butoxycarbonyl (Boc) group is readily cleaved under acidic conditions, while remaining stable to the basic conditions used for Fmoc group removal. This selectivity allows for the functionalization of the N-4 position of the piperazine (B1678402) ring.

Selective Cleavage: The removal of the Boc group is typically achieved by treatment with strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM). The reaction is generally rapid and proceeds at room temperature.

Table 5.1: Reagents for Selective Boc Deprotection

| Reagent | Solvent | Typical Conditions |

|---|---|---|

| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 25-50% TFA in DCM, room temperature, 30-60 min |

| Hydrochloric acid (HCl) | Dioxane or Ethyl Acetate | 4M HCl in dioxane, room temperature, 1-2 h |

Chemical Modification of the Exposed N-4 Amine: Once the Boc group is removed, the newly exposed secondary amine at the N-4 position can be subjected to a variety of chemical modifications. These include, but are not limited to:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form amides.

Alkylation: Reaction with alkyl halides or reductive amination with aldehydes and a reducing agent.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Urea (B33335) and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

These modifications are crucial for building molecular complexity and for introducing functionalities that can modulate the biological activity or physical properties of the resulting compound.

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is notoriously labile to basic conditions, a property extensively exploited in solid-phase peptide synthesis (SPPS). chempep.com This lability is due to the acidic proton at the 9-position of the fluorene ring. researchgate.netspringernature.com

Selective Cleavage: The Fmoc group is typically removed by treatment with a secondary amine, most commonly piperidine (B6355638), in a polar aprotic solvent such as N,N-dimethylformamide (DMF). researchgate.netspringernature.com The mechanism involves a β-elimination reaction. nih.gov Alternative, less nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can also be used, often in combination with a scavenger like piperazine to trap the dibenzofulvene byproduct. smolecule.com Research has shown that a combination of piperazine and DBU can lead to complete Fmoc removal in under a minute. researchgate.net

Table 5.2: Reagents for Selective Fmoc Deprotection

| Reagent | Solvent | Typical Conditions | Reference |

|---|---|---|---|

| Piperidine | N,N-Dimethylformamide (DMF) | 20% Piperidine in DMF, room temperature, 10-20 min | researchgate.netspringernature.com |

| Piperazine/DBU | N,N-Dimethylformamide (DMF) | 5% Piperazine, 2% DBU in DMF, room temperature, <1 min | researchgate.net |

| Morpholine | N,N-Dimethylformamide (DMF) | 50% Morpholine in DMF, room temperature | researchgate.net |

Chemical Modification of the Exposed N-1 Amine: Following the removal of the Fmoc group, the N-1 nitrogen of the piperazine ring becomes available for functionalization. Similar to the N-4 position, this secondary amine can undergo acylation, alkylation, sulfonylation, and other reactions to introduce a wide range of substituents. The ability to selectively deprotect and modify the N-1 and N-4 positions independently is a key feature of this scaffold.

The carboxylic acid group provides a third handle for chemical modification. It can be activated and coupled with a variety of nucleophiles, most commonly amines, to form amide bonds.

Activation and Amide Bond Formation: The carboxylic acid is typically activated using standard peptide coupling reagents. This activation facilitates the nucleophilic attack by an amine, leading to the formation of a stable amide bond.

Table 5.3: Common Coupling Reagents for Carboxylic Acid Activation

| Coupling Reagent | Additive | Base |

|---|---|---|

| Dicyclohexylcarbodiimide (DCC) | N-Hydroxysuccinimide (HOSu) or 1-Hydroxybenzotriazole (HOBt) | N,N-Diisopropylethylamine (DIPEA) |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) | - | N,N-Diisopropylethylamine (DIPEA) |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) | - | N,N-Diisopropylethylamine (DIPEA) |

The choice of coupling reagent and conditions can be optimized to achieve high yields and minimize side reactions, such as racemization if the chiral center at the 2-position is to be preserved. Other transformations of the carboxylic acid include reduction to the corresponding alcohol or conversion to esters.

Introduction of Diverse Functionalities onto the Piperazine Ring of this compound

Beyond the functionalization of the nitrogen atoms and the carboxylic acid, the piperazine ring itself can be a target for introducing chemical diversity. While direct C-H functionalization of piperazines can be challenging, methods have been developed to introduce substituents onto the carbon atoms of the ring. mdpi.combeilstein-journals.org These methods often involve the de novo synthesis of the piperazine ring from functionalized precursors. For a pre-formed scaffold like this compound, derivatization primarily occurs at the nitrogen and carboxylic acid positions as described above. However, the initial synthesis of this scaffold can be adapted to include substituents on the piperazine core, thereby expanding the accessible chemical space.

Synthesis of Chiral Analogues and Stereoisomers of this compound

The piperazine ring in this compound contains a stereocenter at the 2-position. The synthesis of enantiomerically pure or diastereomerically enriched analogues is of significant interest, particularly in medicinal chemistry where stereochemistry often plays a critical role in biological activity.

Methods for the asymmetric synthesis of carbon-substituted piperazines often start from chiral building blocks, such as amino acids. nih.gov For instance, chiral amino acids can be converted into 2,5-disubstituted piperazines with high diastereoselectivity. acs.org Similarly, chiral 2,3-substituted piperazine acetic acid esters have been synthesized from optically pure amino acids. nih.gov Photocatalyzed epimerization has also been reported as a method to interconvert stereoisomers of substituted piperazines, providing access to the more thermodynamically stable isomer. nih.gov These synthetic strategies can be adapted to produce specific stereoisomers of this compound and its derivatives.

Preparation of Molecular Probes and Conjugates from this compound

The versatile chemical handles on this compound make it an excellent building block for the synthesis of molecular probes and bioconjugates. The carboxylic acid can be used to attach the molecule to a solid support for combinatorial synthesis or to link it to reporter molecules such as fluorophores or biotin. The selectively deprotectable amino groups allow for the introduction of pharmacophores, targeting ligands, or other functional moieties. The piperazine core itself is a common scaffold in biologically active compounds and can serve to orient the attached functionalities in a defined three-dimensional space. acs.orgencyclopedia.pub

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment of 4 Boc 1 Fmoc 2 Piperazineacetic Acid

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation of 4-Boc-1-Fmoc-2-piperazineacetic acid

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the verification of a synthesized compound's identity. Unlike standard mass spectrometry, HRMS provides extremely accurate mass measurements, typically to within 5 parts per million (ppm), which allows for the determination of a unique elemental composition. mdpi.com For this compound (molecular formula: C₂₆H₃₀N₂O₆), HRMS is used to confirm that the experimentally measured mass corresponds to the theoretically calculated mass.

Using a soft ionization technique such as Electrospray Ionization (ESI), the molecule is typically observed as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts. The high mass accuracy of HRMS allows for the confident differentiation of the target compound from potential impurities or byproducts with the same nominal mass but different elemental formulas.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns of the molecule, providing further structural confirmation. Characteristic fragmentation of this compound would involve the cleavage of the protecting groups. Expected fragmentation pathways include the loss of the tert-butoxycarbonyl (Boc) group or components thereof, and fragmentation of the fluorenylmethoxycarbonyl (Fmoc) group, which provides a structural fingerprint of the molecule. researchgate.netresearchgate.net

Table 1: Theoretical HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass |

| [M+H]⁺ | C₂₆H₃₁N₂O₆⁺ | 483.2177 |

| [M+Na]⁺ | C₂₆H₃₀N₂O₆Na⁺ | 505.1996 |

| [M+K]⁺ | C₂₆H₃₀N₂O₆K⁺ | 521.1735 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and their spatial relationships. Due to the conformational rigidity introduced by the two bulky protecting groups and the partial double-bond character of the carbamate linkages, the NMR spectra of substituted piperazines can be complex, often showing broad signals at room temperature. nih.govresearchgate.net

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound, characteristic signals are expected for the aromatic protons of the Fmoc group (typically between 7.2 and 7.8 ppm), the aliphatic protons of the Fmoc group (CH and CH₂), the protons on the piperazine (B1678402) ring, the methylene protons of the acetic acid side chain, and the highly shielded singlet for the nine equivalent protons of the Boc group (around 1.4 ppm). The piperazine ring protons often appear as a complex and broad set of multiplets due to restricted ring inversion and slow rotation around the N-CO bonds. nih.gov

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals include those for the carbonyl carbons of the Boc, Fmoc, and carboxylic acid groups (typically in the range of 155-175 ppm), the aromatic carbons of the Fmoc group (~120-145 ppm), the carbons of the piperazine ring, the acetic acid side chain, and the characteristic carbons of the Boc group (the quaternary carbon around 80 ppm and the methyl carbons around 28 ppm).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges

| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Fmoc (Aromatic) | 7.2 - 7.9 | 120 - 145 |

| Fmoc (Aliphatic CH, CH₂) | 4.2 - 4.6 | 47, 67 |

| Carboxylic Acid (OH) | 10 - 12 (broad) | - |

| Acetic Acid (CH₂) | 2.5 - 3.0 | ~40 |

| Piperazine Ring (CH, CH₂) | 2.8 - 4.5 (broad, complex) | 40 - 55 |

| Boc (tert-butyl) | ~1.4 (singlet) | ~28 (CH₃), ~80 (quaternary C) |

| Carbonyls (Boc, Fmoc, COOH) | - | 155 - 175 |

To resolve the ambiguities arising from signal overlap and complex multiplicity in 1D spectra, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It is crucial for tracing the proton-proton connectivities within the piperazine ring and assigning the spin systems of the Fmoc group and the acetic acid side chain. nih.govresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the carbon atom to which it is directly attached. This experiment is essential for the unambiguous assignment of the carbon signals in the ¹³C NMR spectrum based on the more resolved proton signals. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is critical for piecing the entire molecular structure together. For instance, it can show correlations from the Boc protons to its carbonyl carbon and the adjacent piperazine ring carbon, and from the Fmoc's CH₂ protons to its carbonyl carbon, confirming the location of the protecting groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly valuable for determining the stereochemistry and preferred conformation of the piperazine ring, which can exist in different chair or boat conformations.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of molecules, providing a fingerprint of the functional groups present. The IR spectrum of this compound would be dominated by strong absorption bands from the three carbonyl groups. The distinct stretching frequencies for the carbamate and carboxylic acid carbonyls, along with the broad O-H stretch of the carboxylic acid, confirm the presence of these key functional groups.

Table 3: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Aliphatic/Aromatic | C-H stretch | 2850-3100 |

| Carbamates (Boc, Fmoc) | C=O stretch | 1680-1720 |

| Carboxylic Acid | C=O stretch | 1700-1725 |

| Aromatic Ring | C=C stretch | 1450-1600 |

| Carbamate/Acid | C-O stretch | 1200-1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The primary chromophore in this molecule is the fluorenyl group of the Fmoc moiety. It exhibits strong UV absorbance with characteristic maxima, often around 265 nm and 301 nm. rsc.orgresearchgate.net This property is widely exploited in a quantitative analytical application. During solid-phase peptide synthesis, the Fmoc group is cleaved using a base like piperidine (B6355638). The resulting dibenzofulvene-piperidine adduct has a strong UV absorbance, which can be measured to accurately quantify the amount of peptide bound to the resin. rsc.orgnih.gov

Chromatographic Methods for Purity and Isomeric Purity Determination

Chromatographic techniques are essential for assessing the chemical and stereoisomeric purity of this compound.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile organic compounds. acmec.com.cnmyskinrecipes.comchemimpex.com For this compound, a reversed-phase HPLC method, typically using a C18 stationary phase, is employed. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile or methanol, with an acidic modifier such as trifluoroacetic acid (TFA) to ensure good peak shape. A UV detector, set to one of the absorbance maxima of the Fmoc group, is used for detection. This method can effectively separate the target compound from impurities arising from synthesis or degradation.

Because the C2 position of the piperazine ring is a stereocenter, the compound can exist as a pair of enantiomers. Distinguishing between these enantiomers is critical, as they can have different biological activities. Standard HPLC cannot separate enantiomers; therefore, chiral HPLC is required to determine the isomeric purity or enantiomeric excess (ee). This is most commonly achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. nih.govunl.ptshimadzu.com This analysis is vital to ensure the stereochemical integrity of the final product.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. However, direct analysis of this compound by GC is generally not feasible due to its molecular weight, polarity, and low volatility. The presence of a free carboxylic acid group, along with the large Boc and Fmoc protecting groups, renders the molecule non-volatile and prone to thermal degradation at the high temperatures required for GC analysis.

To overcome these limitations, derivatization is a necessary prerequisite. This process involves chemically modifying the molecule to increase its volatility and thermal stability. For amino acid-like compounds, a common strategy is silylation, which replaces active hydrogens on polar functional groups (like the carboxylic acid) with a nonpolar moiety, such as a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. For instance, a reagent like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) could be used to convert the carboxylic acid into its more stable and volatile TBDMS ester.

Following derivatization, the resulting compound could be analyzed using a GC system, typically coupled with a mass spectrometer (GC-MS) for definitive identification. The GC column, often a fused silica (B1680970) capillary column with a nonpolar stationary phase (e.g., 5% phenyl-methylpolysiloxane), would separate the derivatized analyte from any impurities. The mass spectrometer would then provide fragmentation patterns that could confirm the structure of the derivatized molecule. Despite its potential, this multi-step process (derivatization followed by GC-MS) is often complex, and other techniques like HPLC are more commonly employed for routine purity analysis of such compounds.

Chiral Chromatography for Enantiomeric Excess Determination

The stereocenter at the 2-position of the piperazine ring means that this compound can exist as a pair of enantiomers. Determining the enantiomeric purity, or enantiomeric excess (ee), is critical in pharmaceutical applications, as different enantiomers can exhibit distinct biological activities. nih.gov Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the benchmark method for this purpose.

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, their separation. The selection of the appropriate CSP and mobile phase is crucial for achieving baseline separation of the enantiomers. Polysaccharide-based CSPs, such as those coated or immobilized on a silica support (e.g., Chiralpak® or Chiralcel® series), are widely used and have proven effective for separating a broad range of chiral compounds, including piperazine derivatives. jocpr.comunl.pt

For the analysis of this compound, a normal-phase HPLC method would likely be developed. The enantiomeric excess is calculated from the peak areas of the two enantiomers in the resulting chromatogram.

Table 1: Illustrative Chiral HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Instrument | High-Performance Liquid Chromatography (HPLC) System |

| Column | Chiralpak® IA or similar polysaccharide-based column |

| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid mixture |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or 265 nm (for Fmoc group) |

| Column Temp. | 25 °C |

This table represents typical starting conditions for method development and may require optimization for this specific compound.

X-ray Crystallography for Solid-State Structure Analysis of this compound and its Derivatives

X-ray crystallography is an unparalleled technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This method provides precise information on bond lengths, bond angles, and stereochemistry, offering definitive proof of the compound's structure and conformation. For a molecule like this compound, single-crystal X-ray diffraction would confirm the absolute configuration of the chiral center, the conformation of the piperazine ring (typically a chair conformation), and the spatial orientation of the bulky Boc and Fmoc protecting groups. researchgate.net

The process involves growing a high-quality single crystal of the compound, which can be a significant challenge. For analogous compounds, hygroscopicity has been noted as a potential obstacle to obtaining crystals suitable for diffraction experiments. Once a suitable crystal is obtained, it is irradiated with a beam of X-rays. The diffraction pattern produced is recorded and analyzed to generate an electron density map, from which the molecular structure is solved and refined. nih.govmdpi.commdpi.com The resulting data provides an absolute structural proof that complements spectroscopic and other analytical data.

Elemental Analysis for Compositional Verification of this compound

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. azom.comeltra.com It serves as a crucial check for purity and verifies that the empirical formula of the synthesized compound matches its theoretical composition. velp.com The most common method is combustion analysis, where a small, precisely weighed sample of the compound is burned in an excess of oxygen. eltra.comvelp.com The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are collected and quantified. From these measurements, the mass percentages of carbon, hydrogen, and nitrogen in the original sample are calculated.

For this compound, with the molecular formula C₂₆H₃₀N₂O₆, the theoretical elemental composition can be calculated. Experimental results from elemental analysis are expected to match these theoretical values to within a narrow margin, typically ±0.4%, to confirm the compound's identity and high purity. acs.org

Table 2: Theoretical vs. Experimental Elemental Composition

| Element | Theoretical % | Experimental % (Acceptable Range) |

|---|---|---|

| Carbon (C) | 66.94% | 66.54% - 67.34% |

| Hydrogen (H) | 6.48% | 6.08% - 6.88% |

| Nitrogen (N) | 6.01% | 5.61% - 6.41% |

| Oxygen (O) | 20.57% | (Typically calculated by difference) |

This compositional verification is a standard quality control measure in synthetic chemistry, providing foundational evidence of a compound's identity. bachem.com

Computational and Theoretical Studies on 4 Boc 1 Fmoc 2 Piperazineacetic Acid

Molecular Modeling and Conformational Analysis of 4-Boc-1-Fmoc-2-piperazineacetic acid and its Derivatives

Molecular modeling of this compound would begin with the construction of its three-dimensional structure. This process involves defining the connectivity of atoms and their initial spatial arrangement. Subsequently, a conformational analysis would be performed to identify the molecule's most stable three-dimensional shapes. Due to the presence of several rotatable bonds, particularly in the piperazine (B1678402) ring and the protecting groups, this molecule can adopt numerous conformations.

The primary goal of this analysis is to locate the global minimum and low-energy conformers on the potential energy surface. Techniques such as systematic or stochastic conformational searches are employed. The resulting conformers would be ranked by their relative energies, typically calculated using molecular mechanics force fields.

Table 1: Hypothetical Low-Energy Conformers of this compound

| Conformer ID | Relative Energy (kcal/mol) | Dihedral Angle (C-N-C-C of piperazine ring) | Key Intramolecular Interactions |

|---|---|---|---|

| Conf-01 | 0.00 | 55.2° (Chair) | Hydrogen bond between carboxyl H and Boc O |

| Conf-02 | 1.25 | 53.8° (Chair) | π-stacking between Fmoc and another part of the molecule |

This table is illustrative and represents the type of data that would be generated from a conformational analysis.

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), would provide a more accurate description of the electronic structure of this compound. These calculations can be used to refine the geometries and energies of the conformers obtained from molecular mechanics.

Key properties that would be calculated include:

Electron Distribution: Mapping of electron density and electrostatic potential to identify electron-rich and electron-poor regions.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions are crucial for predicting reactivity. The HOMO-LUMO gap is an indicator of chemical stability.

Spectroscopic Properties: Predictions of IR, NMR, and UV-Vis spectra can aid in the experimental characterization of the molecule.

Table 2: Predicted Electronic Properties of this compound (DFT B3LYP/6-31G)*

| Property | Predicted Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

This table contains hypothetical data that would be derived from quantum chemical calculations.

Molecular Docking and Molecular Dynamics Simulations of this compound in Biological Systems

To investigate the potential biological activity of this compound, molecular docking and molecular dynamics (MD) simulations would be performed. Molecular docking predicts the preferred orientation of the molecule when bound to a biological target, such as a protein receptor or enzyme. This can provide insights into its potential mechanism of action.

Table 3: Illustrative Molecular Docking Results against a Hypothetical Protein Target

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -8.5 |

| Key Interacting Residues | Tyr123, Phe256, Arg312 |

This table is a representation of typical data obtained from molecular docking studies.

In Silico Prediction of Novel Reactivity and Synthetic Pathways for this compound

Computational tools can also be used to predict the reactivity of this compound and explore potential new synthetic routes. Reactivity indices derived from quantum chemical calculations, such as Fukui functions, can identify the most likely sites for nucleophilic and electrophilic attack.

Furthermore, computational software can be used to retrospectively analyze the molecule and suggest potential synthetic pathways by identifying key bond disconnections and precursor molecules. This can aid in the design of more efficient and novel synthetic strategies. The exploration of pro-drug design and metabolic pathways through in silico methods is also a pertinent area of investigation for such compounds. nih.gov

Emerging Trends and Future Research Directions for 4 Boc 1 Fmoc 2 Piperazineacetic Acid

Integration into Advanced Materials Science and Polymer Chemistry

While the primary application of 4-Boc-1-Fmoc-2-piperazineacetic acid has been in peptide chemistry, its potential in advanced materials science and polymer chemistry is an exciting and largely unexplored frontier. The rigid piperazine (B1678402) core, coupled with the reactive carboxylic acid and the orthogonally protected amino groups, makes it an attractive monomer for the synthesis of novel polymers with well-defined architectures.

Future research could focus on the incorporation of this building block into polymers to create materials with unique properties. For instance, the piperazine moiety could introduce specific recognition sites or catalytic activity into a polymer backbone. The ability to selectively deprotect the Boc and Fmoc groups allows for post-polymerization modification, enabling the attachment of various functional groups and the creation of complex, multifunctional materials. Potential applications for such polymers could include smart hydrogels, responsive coatings, and advanced drug delivery systems.

Applications in Catalysis and Asymmetric Synthesis Beyond Traditional Peptide Chemistry

The piperazine scaffold is a well-established "privileged structure" in medicinal chemistry due to its favorable interactions with biological targets. rsc.org This recognition extends to the field of catalysis, where piperazine derivatives have been employed as ligands for transition metal catalysts and as organocatalysts. The chiral center at the 2-position of this compound presents an opportunity to develop novel chiral catalysts for asymmetric synthesis.

Future investigations could explore the use of deprotected and modified derivatives of this compound as catalysts in a range of asymmetric transformations. For example, the diamine functionality that can be revealed after deprotection could serve as a chiral ligand for metal-catalyzed reactions such as asymmetric hydrogenation or carbon-carbon bond-forming reactions. Furthermore, the development of catalytic peptides incorporating this building block could lead to enzyme mimetics with high stereoselectivity.

Development of Next-Generation Therapeutics Utilizing Piperazineacetic Acid Scaffolds

The piperazine ring is a common feature in many FDA-approved drugs, highlighting its importance in therapeutic design. rsc.orgnih.gov Piperazine derivatives have demonstrated a wide array of biological activities, including anticancer, antiviral, anti-inflammatory, and central nervous system effects. nih.govnih.gov Notably, N-4-Boc-N-1-Fmoc-2-piperazineacetic acid itself has been identified as a potential tricyclic farnesyltransferase inhibitor, an important target in cancer therapy. chemicalbook.com

The development of next-generation therapeutics based on the piperazineacetic acid scaffold is a promising area of research. By utilizing this compound as a starting point, medicinal chemists can systematically modify the structure to optimize potency, selectivity, and pharmacokinetic properties. The orthogonal protection strategy allows for the precise and independent functionalization of the two nitrogen atoms and the carboxylic acid, facilitating the synthesis of diverse compound libraries for drug discovery.

Table 1: Therapeutic Potential of Piperazine Derivatives

| Therapeutic Area | Examples of Biological Activity |

|---|---|

| Oncology | Anticancer, Farnesyltransferase inhibition |

| Infectious Diseases | Antiviral, Antimicrobial, Antifungal |

| Neurology | Antipsychotic, Antidepressant, Anxiolytic |

Sustainable and Green Chemistry Approaches for the Synthesis and Application of this compound

The pharmaceutical and chemical industries are increasingly focused on developing sustainable and environmentally friendly processes. nih.gov The synthesis and application of this compound can benefit from the principles of green chemistry. In the context of its primary use in solid-phase peptide synthesis (SPPS), greener alternatives to traditional solvents and reagents are being explored. rsc.org

Future research in this area could focus on several key aspects:

Greener Synthesis of the Building Block: Developing synthetic routes to this compound that utilize renewable starting materials, reduce the number of synthetic steps, and employ less hazardous reagents and solvents. Photoredox catalysis and other modern synthetic methods offer potential avenues for more sustainable synthesis of piperazine derivatives. mdpi.com

Sustainable Peptide Synthesis: Investigating the use of greener solvents, such as ionic liquids or water-based systems, for peptide synthesis utilizing this building block. nih.gov Additionally, exploring alternatives to piperidine (B6355638) for Fmoc deprotection, such as piperazine itself or other less toxic bases, can reduce the environmental impact of the process. researchgate.net

Atom Economy: Designing applications that maximize the incorporation of the atoms from this compound into the final product, thereby minimizing waste.

High-Throughput Synthesis and Screening Library Development Based on this compound

Combinatorial chemistry and high-throughput screening are powerful tools in drug discovery and materials science. nih.gov The orthogonal protection of this compound makes it an ideal building block for the creation of diverse chemical libraries. The ability to selectively deprotect and functionalize the N-1, N-4, and C-2 positions allows for the generation of a vast number of unique compounds from a single scaffold.

Future efforts in this domain will likely involve the use of automated synthesis platforms to rapidly generate libraries of compounds based on the this compound core. These libraries can then be screened against a wide range of biological targets to identify novel drug candidates or tested for desired material properties. The integration of computational methods for library design can further enhance the efficiency of this process by focusing on molecules with a higher probability of desired activity. nih.gov

Exploration of Novel Biological Targets for Compounds Containing the this compound Moiety

The structural rigidity and hydrogen bonding capabilities of the piperazine ring enable it to interact with a wide variety of biological targets. researchgate.net While some targets for piperazine-containing compounds are well-established, there is significant potential to discover novel biological targets for derivatives of this compound.

A key future research direction will be the use of unbiased screening approaches, such as phenotypic screening and chemoproteomics, to identify the cellular targets of compounds derived from this scaffold. By creating libraries of molecules with diverse functionalities attached to the piperazineacetic acid core, researchers can probe complex biological systems and uncover new therapeutic opportunities. The flexible nature of the piperazine scaffold suggests that it can be adapted to interact with a broad range of protein families, including enzymes, receptors, and ion channels. researchgate.netwisdomlib.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Piperazine |

Q & A

Q. What is the functional role of Boc and Fmoc protective groups in 4-Boc-1-Fmoc-2-piperazineacetic acid during peptide synthesis?

The Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) groups serve as orthogonal protecting agents for the piperazine nitrogen atoms. The Boc group is acid-labile, enabling selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid), while the Fmoc group is base-sensitive, removable via piperidine or DBU. This orthogonality allows sequential deprotection and coupling in solid-phase peptide synthesis (SPPS), minimizing unwanted side reactions .

Q. What synthetic routes are commonly employed to prepare this compound?

The compound is typically synthesized via stepwise protection of piperazine derivatives. Key steps include:

- Boc protection of the secondary amine using di-tert-butyl dicarbonate (Boc₂O) in a basic solvent like THF or DCM .

- Fmoc introduction via Fmoc-Cl or Fmoc-OSu (succinimidyl ester) under mildly basic conditions (e.g., NaHCO₃) .

- Acetic acid side-chain incorporation through alkylation or coupling reactions, often mediated by EDC/HOAt or DIC/HOBt .

Q. What analytical techniques are essential for validating the purity and structure of this compound?

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% typical for research-grade material) .

- NMR : ¹H/¹³C NMR to confirm regiochemistry and absence of rotamers (e.g., δ 7.3–7.8 ppm for Fmoc aromatic protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF for molecular weight verification .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to suppress side reactions during piperazine functionalization?

Common challenges include over-alkylation and Fmoc cleavage. Mitigation strategies involve:

- Solvent Selection : Use DMF or DCM for Fmoc stability, avoiding prolonged exposure to amines or bases .

- Catalyst Tuning : Employ HATU or PyBOP for efficient coupling with reduced racemization .

- Temperature Control : Maintain reactions at 0–25°C to prevent Boc group hydrolysis .

- Example: A 45% yield improvement was achieved using Ru(cod)(2-methylallyl)₂ with triflic acid in anti-Markovnikov hydroamination .

Q. What computational methods aid in predicting the reactivity and conformational stability of this compound?

- Molecular Dynamics (MD) : Simulate rotational barriers of the piperazine ring to assess conformational flexibility .

- Docking Studies : Predict binding affinities with peptide coupling enzymes (e.g., sortase A) using AutoDock Vina or Schrödinger .

- DFT Calculations : Optimize transition states for protective group removal, guiding solvent and acid selection .

Q. How do structural modifications of the piperazine core impact bioactivity in drug discovery applications?

- Substituent Effects : Electron-withdrawing groups (e.g., nitro) on the piperazine ring enhance stability but reduce nucleophilicity, affecting coupling efficiency .

- Chirality : (S)-configured derivatives show higher affinity for σ receptors compared to (R)-isomers in cancer targeting .

- Side-Chain Variations : Acetic acid derivatives improve solubility for in vivo assays, while bulkier groups (e.g., benzodioxinylcarbonyl) enhance membrane permeability .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

Discrepancies often arise from:

- Protection-Deprotection Cycles : Incomplete Boc removal (e.g., using 20% TFA/2 hr vs. 50% TFA/30 min) .

- Purification Methods : Flash chromatography (hexane/EtOAc gradients) vs. preparative HPLC for polar byproducts .